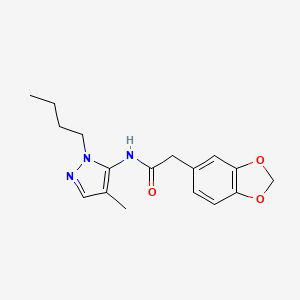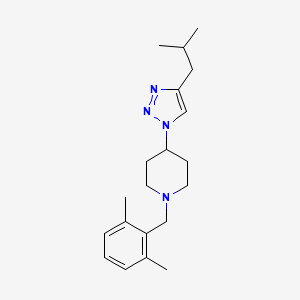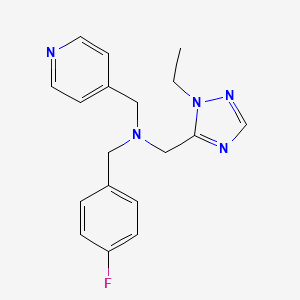![molecular formula C20H24N4O2 B5902968 [4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B5902968.png)
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone is a complex organic compound featuring an indazole core. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone typically involves a multi-step process. One common method starts with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the indazole core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Biologically, [4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth .
Medicine
In medicine, this compound is being explored for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of [4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone involves the inhibition of specific enzymes and molecular pathways. For example, it can inhibit cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition helps in reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Exhibits high anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Shows good antinociceptive activity.
Uniqueness
What sets [4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone apart is its unique combination of the indazole core with a piperazine moiety. This structure allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Eigenschaften
IUPAC Name |
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-7-8-17-16(13-14)18(22-21-17)20(26)24-11-9-23(10-12-24)19(25)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBGLSZLGYCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)

![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)

![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)

